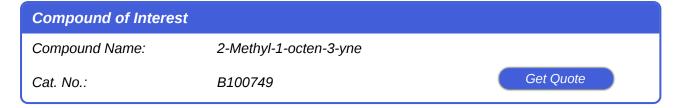


Spectroscopic Profile of 2-Methyl-1-octen-3-yne: A Technical Guide

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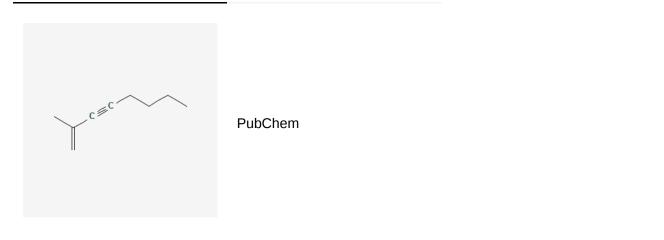
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Methyl-1-octen-3-yne** (CAS No. 17603-76-8). The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for acquiring such spectra are also provided.

Compound Information



Property	Value	Source
Chemical Name	2-Methyl-1-octen-3-yne	IUPAC
CAS Number	17603-76-8	NIST[1]
Molecular Formula	C ₉ H ₁₄	NIST[1][2]
Molecular Weight	122.21 g/mol	PubChem[3]
Chemical Structure		



Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for **2-Methyl- 1-octen-3-yne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Methyl-1-octen-3-yne** is not readily available in public spectral databases. Therefore, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models and provide an expected spectral profile.

Table 1: Predicted ¹H NMR Spectral Data for **2-Methyl-1-octen-3-yne**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.3 - 5.5	S	2H	=CH ₂
~2.2 - 2.4	t	2H	-C≡C-CH₂-
~1.8 - 1.9	S	3H	-C(CH₃)=
~1.4 - 1.6	m	2H	-CH2-CH2-CH3
~1.3 - 1.4	m	2H	-CH2-CH3
~0.9	t	3H	-СН₃

Disclaimer: Data are predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Methyl-1-octen-3-yne**

Chemical Shift (ppm)	Assignment
~128	=C(CH ₃)-
~122	=CH ₂
~92	-C≡C-
~80	-C≡C-
~31	-C≡C-CH₂-
~22	-CH2-CH2-CH3
~20	-C(CH₃)=
~19	-CH2-CH3
~14	-CH₃

Disclaimer: Data are predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy



The following data is derived from the vapor phase IR spectrum available from the National Institute of Standards and Technology (NIST).[4][5]

Table 3: Key IR Absorptions for 2-Methyl-1-octen-3-yne

Wavenumber (cm ^{−1})	Intensity	Assignment
~3100	Medium	=C-H stretch
~2960, ~2870	Strong	C-H stretch (alkane)
~2220	Medium-Weak	-C≡C- stretch
~1620	Medium	C=C stretch
~890	Strong	=CH ₂ bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrometry data was obtained from the NIST database and represents the electron ionization (EI) fragmentation pattern.[2]

Table 4: Mass Spectrometry Fragmentation Data for 2-Methyl-1-octen-3-yne

m/z	Relative Intensity	Possible Fragment
122	Moderate	[M] ⁺ (Molecular Ion)
107	High	[M-CH ₃] ⁺
93	High	[M-C ₂ H ₅] ⁺
79	Base Peak	[C ₆ H ₇]+
65	Moderate	[C₅H₅]+
53	Moderate	[C ₄ H ₅] ⁺

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- **2-Methyl-1-octen-3-yne** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Tetramethylsilane (TMS) as an internal standard
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
 - Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.



- Tune and match the probe for both the ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H spectrum and determine the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Gas cell with KBr or NaCl windows



- Vacuum line
- **2-Methyl-1-octen-3-yne** sample (volatile liquid)

Procedure:

- Sample Preparation (Vapor Phase):
 - Evacuate the gas cell using a vacuum line.
 - Introduce a small amount of the volatile liquid sample into the cell. The liquid will vaporize under reduced pressure, filling the cell with the gaseous sample.
- Background Spectrum:
 - Acquire a background spectrum of the empty (evacuated) gas cell. This will be subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O) and the cell itself.
- Sample Spectrum:
 - Acquire the IR spectrum of the sample in the gas cell.
 - Typically, the spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS)



- Helium carrier gas
- 2-Methyl-1-octen-3-yne sample
- Solvent (e.g., dichloromethane or hexane)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent.
- GC-MS System Setup:
 - Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.
 - Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
 - Use a standard non-polar capillary column (e.g., DB-5ms).
 - Set the MS to operate in Electron Ionization (EI) mode at a standard energy (70 eV).
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.
 - The mass spectrometer will generate a mass spectrum for each eluting compound.
- Data Analysis:
 - Identify the peak corresponding to 2-Methyl-1-octen-3-yne in the total ion chromatogram (TIC).



 Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-1-octen-3-yne**.

Caption: Workflow for Spectroscopic Analysis.

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